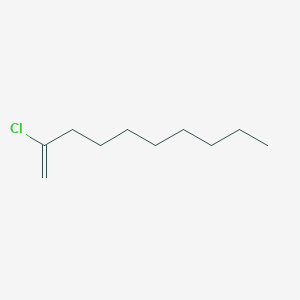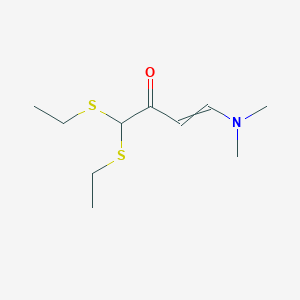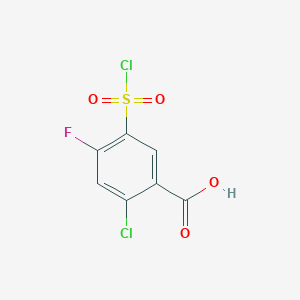
4-bromo-N-cyclopropyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopropyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H9BrN2O3. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the benzamide moiety, along with bromine and nitro substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Cyclopropylation: The nitro-substituted intermediate is then reacted with cyclopropylamine to form the desired N-cyclopropyl derivative.
Amidation: Finally, the compound is subjected to amidation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-cyclopropyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: N-Cyclopropyl 4-amino-3-nitrobenzamide.
Substitution: N-Cyclopropyl 4-methoxy-3-nitrobenzamide.
Oxidation: N-Cyclopropyl 4-bromo-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclopropyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it useful in the synthesis of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl 4-bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Another similar compound with a methoxy group.
Uniqueness
4-bromo-N-cyclopropyl-3-nitrobenzamide is unique due to the presence of both bromine and nitro substituents, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-bromo-N-cyclopropyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWFRMOGRIXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429363 |
Source


|
| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096842-91-9 |
Source


|
| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)

![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)

![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)


![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1365837.png)
